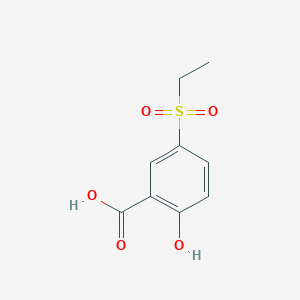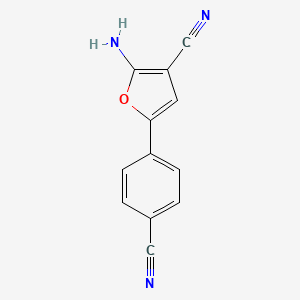![molecular formula C10H13BrN2 B13175581 3-[(Azetidin-1-yl)methyl]-4-bromoaniline](/img/structure/B13175581.png)
3-[(Azetidin-1-yl)methyl]-4-bromoaniline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-[(Azetidin-1-yl)methyl]-4-bromoaniline is a chemical compound that features a bromine atom attached to an aniline ring, with an azetidine group linked via a methylene bridge
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(Azetidin-1-yl)methyl]-4-bromoaniline typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 4-bromoaniline and azetidine.
Formation of Intermediate: The 4-bromoaniline is reacted with formaldehyde to form a Schiff base intermediate.
Azetidine Addition: The Schiff base intermediate is then reacted with azetidine under acidic conditions to yield the final product, this compound.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.
化学反应分析
Types of Reactions
3-[(Azetidin-1-yl)methyl]-4-bromoaniline can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom on the aniline ring can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the aniline and azetidine moieties.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura cross-coupling, to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium carbonate in polar solvents like dimethyl sulfoxide (DMSO).
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Common reducing agents include sodium borohydride or lithium aluminum hydride.
Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura cross-coupling reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted anilines, while coupling reactions can produce biaryl compounds.
科学研究应用
3-[(Azetidin-1-yl)methyl]-4-bromoaniline has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound can be used in the development of bioactive molecules, such as enzyme inhibitors or receptor modulators.
Industry: It can be used in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 3-[(Azetidin-1-yl)methyl]-4-bromoaniline is not fully understood. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors. The azetidine moiety may play a role in binding to these targets, while the bromine atom could influence the compound’s reactivity and selectivity .
相似化合物的比较
Similar Compounds
Azetidine: A four-membered nitrogen-containing heterocycle.
4-Bromoaniline: An aniline derivative with a bromine substituent.
N-Substituted Azetidines: Compounds with various substituents on the azetidine ring.
Uniqueness
3-[(Azetidin-1-yl)methyl]-4-bromoaniline is unique due to the combination of the azetidine and bromoaniline moieties. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and development .
属性
分子式 |
C10H13BrN2 |
|---|---|
分子量 |
241.13 g/mol |
IUPAC 名称 |
3-(azetidin-1-ylmethyl)-4-bromoaniline |
InChI |
InChI=1S/C10H13BrN2/c11-10-3-2-9(12)6-8(10)7-13-4-1-5-13/h2-3,6H,1,4-5,7,12H2 |
InChI 键 |
KXATUXMPHDGLFA-UHFFFAOYSA-N |
规范 SMILES |
C1CN(C1)CC2=C(C=CC(=C2)N)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


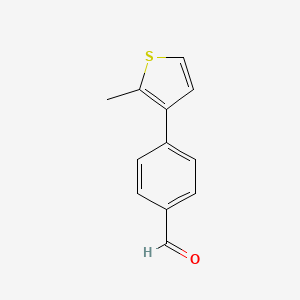
![2-[Cyclobutyl(methyl)amino]pyrimidine-5-carbaldehyde](/img/structure/B13175507.png)
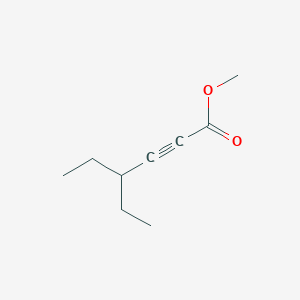
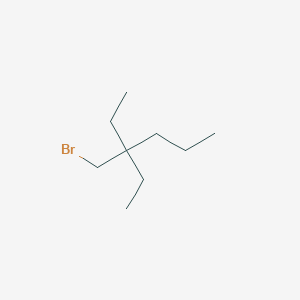
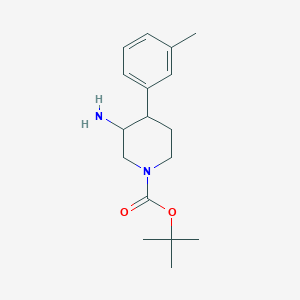
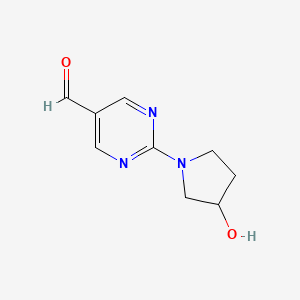
![(1,6-Dimethylpyrazolo[3,4-d]pyrimidin-4-yl)hydrazine](/img/structure/B13175529.png)
![5-{5-Azaspiro[2.4]heptan-5-yl}furan-2-carbaldehyde](/img/structure/B13175535.png)
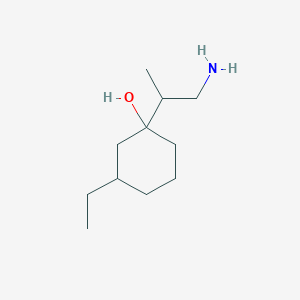
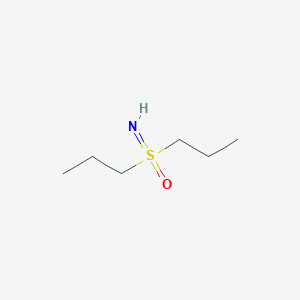
![5-(2-Hydroxyethyl)-4,6-dimethyl-[1,2]thiazolo[5,4-b]pyridine-3-carbaldehyde](/img/structure/B13175553.png)
